molecular formula C6H14ClN B3390545 (1S,2R)-2-Methylcyclopentan-1-amine hydrochloride CAS No. 102778-37-0

(1S,2R)-2-Methylcyclopentan-1-amine hydrochloride

Cat. No.: B3390545
CAS No.: 102778-37-0
M. Wt: 135.63 g/mol
InChI Key: UEWUQJCETUWGDX-IBTYICNHSA-N
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Description

(1S,2R)-2-Methylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a derivative of cyclopentane, featuring a methyl group and an amine group attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methylcyclopentan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the methyl and amine groups.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride.

    Amination: The cyclopentanol is then converted to (1S,2R)-2-Methylcyclopentan-1-amine through an amination reaction, often using ammonia or an amine source under specific conditions.

    Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2R)-2-Methylcyclopentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methylcyclopentan-1-amine hydrochloride involves its interaction with biological molecules, primarily through its amine group. The amine group can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-Aminocyclopentanol hydrochloride: Similar structure but with a hydroxyl group instead of a methyl group.

    (1S,2R)-(+)-Ephedrine hydrochloride: Contains a similar amine group but with a different ring structure and additional functional groups.

Uniqueness

(1S,2R)-2-Methylcyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl and an amine group on the cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1S,2R)-2-methylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWUQJCETUWGDX-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102778-37-0
Record name Cyclopentanamine, 2-methyl-, hydrochloride (1:1), (1S,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102778-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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